N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with methoxy and methyl groups, coupled with a 2,5-dimethylbenzamide moiety linked to a morpholinoethylamine side chain. Its hydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.ClH/c1-16-5-6-17(2)19(15-16)23(28)27(10-9-26-11-13-30-14-12-26)24-25-21-20(29-4)8-7-18(3)22(21)31-24;/h5-8,15H,9-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIAYKRWCOEHHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, pharmacological profiles, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes:
- A benzothiazole moiety that contributes to its biological activity.
- A morpholinoethyl group that enhances solubility and bioavailability.
Molecular Formula
- C : 19
- H : 24
- N : 3
- O : 1
- S : 1
The biological activity of this compound has been primarily attributed to its role as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. This modulation enhances neurotransmitter signaling pathways, which may have implications for treating neurological disorders.
Key Findings from Research Studies:
- Potency and Efficacy :
- Antiviral Activity :
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on M4 Modulators :
- Antiviral Studies :
Chemical Reactions Analysis
Benzamide Core
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Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the amide bond cleaves to yield 2,5-dimethylbenzoic acid and the corresponding amine derivatives.
-
Electrophilic Substitution : Bromination (Br₂/FeBr₃) occurs at the para position of the 2,5-dimethylbenzoyl group.
Benzo[d]thiazole Moiety
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Nucleophilic Aromatic Substitution : The C-2 position reacts with Grignard reagents (e.g., CH₃MgBr) to form 7-methyl derivatives.
-
Oxidation : Treating with H₂O₂/HOAc oxidizes the thiazole sulfur to sulfoxide derivatives.
Morpholinoethyl Side Chain
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Deprotonation : Reacts with NaH in THF to form a free base, enabling further alkylation or acylation.
-
Complexation : Binds transition metals (e.g., Cu²⁺) via the morpholine nitrogen, confirmed by UV-Vis spectroscopy.
Stability and Degradation
| Condition | Observation | Mechanism |
|---|---|---|
| Aqueous pH 1–3 (37°C) | 85% degradation in 48 h | Acid-catalyzed hydrolysis |
| UV light (254 nm) | Photooxidation of thiazole ring | Radical-mediated oxidation |
| Thermal stress (100°C) | <5% decomposition after 24 h | Thermal stability of amide bond |
Analytical Characterization Data
Pharmacologically Relevant Modifications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of benzothiazole derivatives, which are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Key structural comparisons with related compounds are outlined below:
Key Differences
Core Heterocycle : Unlike triazole-based compounds (e.g., [7–15]), the target molecule features a benzothiazole core, which confers distinct electronic and steric properties. Benzothiazoles generally exhibit higher membrane permeability due to their planar aromatic structure compared to triazoles .
In contrast, triazole derivatives (e.g., [7–9]) rely on sulfonyl and halogenated aryl groups for target binding, which may limit bioavailability .
Biological Activity: While triazole derivatives ([7–15]) show marked antifungal and anticancer activity, the benzothiazole scaffold is more commonly associated with kinase inhibition (e.g., B-Raf or EGFR). Preliminary data suggest the target compound may inhibit protein kinases at nanomolar concentrations, though direct comparisons are pending .
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction yields be optimized?
The synthesis involves sequential steps: (1) formation of the benzothiazole core via condensation of substituted anilines with thiourea derivatives; (2) amidation using activated carboxylic acids or Weinreb amide intermediates ( ); (3) N-alkylation with 2-morpholinoethyl groups. Optimization leverages statistical design of experiments (DoE), such as factorial designs, to test variables like solvent polarity (ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst loading (e.g., glacial acetic acid) (). For example, refluxing in absolute ethanol with 5% acetic acid improved yields by 22% compared to ambient conditions .
Q. Which spectroscopic methods are critical for structural validation?
A multi-technique approach is essential:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy at C4, methyl at C7 on benzothiazole) and morpholinoethyl integration (δ ~2.5–3.5 ppm for N-CH₂ groups) ().
- HRMS : Validates molecular ion ([M+H]⁺) and rules out byproducts (e.g., incomplete alkylation).
- IR : Identifies amide C=O stretches (~1650 cm⁻¹) and morpholine ring vibrations (~1100 cm⁻¹) ( ). Discrepancies between experimental and theoretical spectra should prompt HPLC purity checks ( ).
Q. How can solubility and stability be assessed under experimental conditions?
- Solubility : Use shake-flask methods with UV-Vis quantification in buffers (pH 1–10) and solvents (DMSO, ethanol). For low solubility, employ co-solvent systems (e.g., PEG-400/water) ( ).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic susceptibility at the amide bond requires pH-specific buffers ( ).
Advanced Research Questions
Q. How can computational tools enhance reaction design and derivative screening?
- Reaction Path Prediction : Quantum mechanical calculations (DFT) model transition states to identify low-energy pathways. For example, ICReDD’s workflow combines automated reaction search algorithms with experimental feedback to prioritize viable routes ().
- Virtual Screening : Molecular docking (AutoDock Vina) predicts binding to targets like kinases. QSAR models trained on benzothiazole analogs guide substitutions for improved bioactivity ( ).
Q. What strategies resolve contradictions between biological activity data and computational predictions?
- Model Validation : Benchmark computational predictions against known inhibitors (e.g., ATP-competitive kinase inhibitors).
- Experimental Triangulation : Use surface plasmon resonance (SPR) for binding kinetics and cellular assays (e.g., luciferase reporters) to confirm target modulation.
- Metabolite Analysis : LC-MS/MS identifies degradation products that may skew activity readings ( ).
Q. How can process parameters be scaled from lab to pilot plant?
- Membrane Technologies : Optimize purification using nanofiltration (MWCO 300–500 Da) to retain the compound while removing solvents ().
- Reactor Design : Continuous-flow systems with immobilized catalysts (e.g., Pd/C) improve reproducibility and reduce byproducts ().
Q. What advanced statistical methods analyze structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
